molecular formula C21H19N5O5S2 B2590331 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide CAS No. 1286716-75-3

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide

Cat. No.: B2590331
CAS No.: 1286716-75-3
M. Wt: 485.53
InChI Key: QMDIKNNRPKOHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide is a useful research compound. Its molecular formula is C21H19N5O5S2 and its molecular weight is 485.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Studies

The compound , by virtue of its structural components, shares a resemblance with molecules studied for their antimicrobial properties. For example, a study conducted by El-Shehry, El‐Hag, and Ewies (2020) synthesized compounds related to the furan and thiazole moieties, demonstrating antimicrobial activity against bacterial and fungal strains. This suggests potential antimicrobial applications for compounds with similar structural attributes, such as 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (El-Shehry, El‐Hag, & Ewies, 2020).

Biological Activity of Thiazole Derivatives

The biological activity of thiazole derivatives, as illustrated by Patel and Shaikh (2010), highlights the synthesis of compounds that were evaluated for their in vitro antimicrobial screening. This study emphasizes the relevance of thiazole and furan derivatives in developing potential antimicrobial agents, thereby hinting at similar applications for the compound (Patel & Shaikh, 2010).

Structural and Conformational Studies

Lindgren et al. (2013) conducted a study on the structures of hydrazones related to the furan and thiazole components, providing insights into their different conformations and intermolecular hydrogen bonding. This research contributes to understanding the structural dynamics of similar compounds, potentially influencing their biological activities and applications in scientific research (Lindgren et al., 2013).

Pharmaceutical Patent Insights

Habernickel (2001) provides an overview of the pharmaceutical market reflected by patents, including derivatives of furan and thiazole. This study highlights the importance of structural diversity in pharmaceutical research and development, suggesting that compounds like this compound may have utility in developing new therapeutic agents (Habernickel, 2001).

Properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S2/c1-14(13-26-19(27)9-8-17(24-26)18-3-2-11-31-18)20(28)23-15-4-6-16(7-5-15)33(29,30)25-21-22-10-12-32-21/h2-12,14H,13H2,1H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIKNNRPKOHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.